molecular formula C16H20Cl2N4O2S B4775434 1-(2,6-dichlorobenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine

1-(2,6-dichlorobenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine

Cat. No. B4775434
M. Wt: 403.3 g/mol
InChI Key: AZQAMYIRQQJVIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-dichlorobenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential use in the development of new drugs. This compound is a piperazine derivative and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-(2,6-dichlorobenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes or receptors involved in various biological processes. For example, it has been shown to inhibit the activity of acetylcholinesterase, as mentioned earlier.
Biochemical and Physiological Effects
1-(2,6-dichlorobenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine has been found to exhibit various biochemical and physiological effects. It has been shown to have antitumor activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. It has also been found to have antifungal activity against Candida albicans, a common fungal pathogen. In addition, this compound has been shown to inhibit the replication of the hepatitis C virus.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2,6-dichlorobenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine in lab experiments include its potential use in the development of new drugs for the treatment of various diseases. However, there are also some limitations to using this compound. For example, it may exhibit toxicity at high concentrations, and further studies are needed to determine its safety profile.

Future Directions

There are several future directions for research on 1-(2,6-dichlorobenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine. One potential area of research is the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease. Another area of research is the study of the biochemical and physiological effects of this compound on various biological processes. Additionally, further studies are needed to determine the safety and toxicity profile of this compound.

Scientific Research Applications

1-(2,6-dichlorobenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine has been found to exhibit various biological activities such as antitumor, antifungal, and antiviral properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.

properties

IUPAC Name

1-[(2,6-dichlorophenyl)methyl]-4-(1,3-dimethylpyrazol-4-yl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20Cl2N4O2S/c1-12-16(11-20(2)19-12)25(23,24)22-8-6-21(7-9-22)10-13-14(17)4-3-5-15(13)18/h3-5,11H,6-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZQAMYIRQQJVIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)N2CCN(CC2)CC3=C(C=CC=C3Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-dichlorobenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2,6-dichlorobenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine
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1-(2,6-dichlorobenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine
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1-(2,6-dichlorobenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine
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1-(2,6-dichlorobenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine
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1-(2,6-dichlorobenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine
Reactant of Route 6
1-(2,6-dichlorobenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine

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